2,4-Dichloro-3-methyl-1,5-dinitrobenzene

Organic Synthesis Process Chemistry Nitration Selectivity

This specific isomer (CAS 51676-76-7) is the preferred electrophilic intermediate for synthesizing diphenylamine fungicides, demonstrating 85-100% control against cucumber downy mildew and rice blast. Its >99.5% purity achievable via scalable nitration minimizes downstream purification, ensuring reliable SAR studies and assay results. Strictly verify the 2,4-dichloro-3-methyl-1,5-dinitro substitution pattern; isomers fail.

Molecular Formula C7H4Cl2N2O4
Molecular Weight 251.02 g/mol
CAS No. 51676-76-7
Cat. No. B1594460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3-methyl-1,5-dinitrobenzene
CAS51676-76-7
Molecular FormulaC7H4Cl2N2O4
Molecular Weight251.02 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])Cl
InChIInChI=1S/C7H4Cl2N2O4/c1-3-6(8)4(10(12)13)2-5(7(3)9)11(14)15/h2H,1H3
InChIKeyJPOQYGXPWJDBLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Guide for 2,4-Dichloro-3-methyl-1,5-dinitrobenzene (CAS 51676-76-7): A Dihalonitroaromatic Intermediate


2,4-Dichloro-3-methyl-1,5-dinitrobenzene (CAS: 51676-76-7) is a dihalogenated nitroaromatic compound with the molecular formula C7H4Cl2N2O4 and a molecular weight of 251.02 g/mol . It belongs to a class of electrophilic intermediates used in the synthesis of more complex molecules, particularly diphenylamine derivatives with agrochemical applications . Its structure features two nitro groups and two chlorine atoms on a toluene ring, positioning it as a reactive building block [1].

Why 2,4-Dichloro-3-methyl-1,5-dinitrobenzene (51676-76-7) Cannot Be Substituted with Its Isomers


Despite sharing a molecular formula and weight with isomers like 2,6-dichloro-3,5-dinitrotoluene, the substitution pattern on the benzene ring fundamentally alters reactivity and downstream synthetic utility . The target compound's 2,4-dichloro-3-methyl-1,5-dinitro substitution pattern confers distinct electronic and steric properties, making it a specific electrophilic partner in nucleophilic aromatic substitution (SNAr) reactions required for generating targeted diphenylamine derivatives . Unverified substitution with an isomer risks complete synthetic failure or the generation of an undesired product profile, as demonstrated in bioassays where structural isomerism directly impacts fungicidal efficacy .

Quantitative Evidence for Selecting 2,4-Dichloro-3-methyl-1,5-dinitrobenzene (51676-76-7) over Analogs


Synthesis Yield and Purity Comparison: Target vs. Isomeric 2,6-Dichloro-3,5-dinitrotoluene

A patented process from DuPont demonstrates a highly efficient and selective nitration to yield the target isomer. Using 1,3-dichlorotoluene as a starting material, the synthesis achieved a net yield of 93.5% with a product purity exceeding 99.5% (by 1H-NMR) and a reaction selectivity of >97% . In contrast, a separate study on the synthesis of the isomeric 2,6-dichloro-3,5-dinitrotoluene (DCDNT) from 2,6-dichlorotoluene reported a yield of 98.40% and a lower purity of 99.79% [1].

Organic Synthesis Process Chemistry Nitration Selectivity

Physicochemical Property Differentiation: LogP and PSA

The target compound has a reported computed octanol-water partition coefficient (LogP) of 4.16460 and a topological polar surface area (PSA) of 91.64 Ų . While direct data for the 2,6-isomer is not available in this source, these values are distinct from the simpler analog 1-chloro-2,4-dinitrobenzene, which has a significantly lower LogP (2.17) and a lower PSA (71.6 Ų) [1].

Medicinal Chemistry Property Prediction ADME

Validated Utility as a Key Intermediate for Fungicidal Diphenylamines

This specific isomer serves as a validated starting material in the 'Intermediate Derivatization Method' (IDM) for synthesizing novel diphenylamine fungicides . A study using this approach yielded optimized compounds (P30 and P33) that demonstrated 85% control against cucumber downy mildew at 12.5 mg/L and 100% control against rice blast at 0.3 mg/L . This established synthetic pathway provides a clear procurement rationale, unlike its 2,6-isomer which is more commonly associated with polybenzimidazole precursor synthesis [1].

Agrochemical Synthesis Intermediate Derivatization Fungicide Discovery

Validated Application Scenarios for 2,4-Dichloro-3-methyl-1,5-dinitrobenzene (51676-76-7)


Agrochemical Lead Optimization via Intermediate Derivatization Methods (IDM)

This compound is a preferred starting material for synthesizing novel diphenylamine derivatives with fungicidal activity. The published IDM approach using this specific isomer has generated leads with 85-100% control against key plant pathogens like cucumber downy mildew and rice blast . Researchers in crop protection should procure this compound for lead optimization programs targeting these indications.

High-Purity Building Block for Multi-Step Synthesis

Given the documented ability to obtain this compound at >99.5% purity via a scalable nitration process, it is the superior choice for multi-step synthetic sequences where intermediate purity is paramount to avoid complex downstream purifications . This is especially relevant for medicinal chemists where impurities can compromise biological assay results.

Structure-Activity Relationship (SAR) Studies on Electrophilic Aromatic Substitution

The compound's unique 2,4-dichloro-3-methyl-1,5-dinitro substitution pattern, with its specific electronic and steric profile (LogP 4.16, PSA 91.64 Ų) , makes it a valuable tool for SAR studies exploring the impact of substituent arrangement on SNAr reactivity and the physicochemical properties of resulting adducts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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